Cas no 1427374-63-7 (7-fluoro-8-methyl-1,2,4triazolo4,3-apyridine)

7-Fluoro-8-methyl-1,2,4-triazolo[4,3-a]pyridine is a heterocyclic compound featuring a fused triazolopyridine core with fluorine and methyl substituents at the 7- and 8-positions, respectively. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The fluorine atom enhances metabolic stability and bioavailability, while the methyl group can influence regioselectivity in further functionalization. Its rigid scaffold is advantageous for designing bioactive molecules, particularly in kinase inhibitors and CNS-targeting agents. The compound’s high purity and well-defined reactivity profile ensure reproducibility in synthetic applications. Suitable for use in medicinal chemistry, it offers a versatile platform for derivatization and structure-activity relationship studies.
7-fluoro-8-methyl-1,2,4triazolo4,3-apyridine structure
1427374-63-7 structure
商品名:7-fluoro-8-methyl-1,2,4triazolo4,3-apyridine
CAS番号:1427374-63-7
MF:C7H6FN3
メガワット:151.141044139862
MDL:MFCD23708090
CID:5683112
PubChem ID:130064843

7-fluoro-8-methyl-1,2,4triazolo4,3-apyridine 化学的及び物理的性質

名前と識別子

    • 7-Fluoro-8-methyl-[1,2,4]triazolo[4,3-a]pyridine
    • EN300-25685879
    • 1427374-63-7
    • 7-fluoro-8-methyl-1,2,4triazolo4,3-apyridine
    • MDL: MFCD23708090
    • インチ: 1S/C7H6FN3/c1-5-6(8)2-3-11-4-9-10-7(5)11/h2-4H,1H3
    • InChIKey: ZQGQRTMCVMIMOO-UHFFFAOYSA-N
    • ほほえんだ: FC1C=CN2C=NN=C2C=1C

計算された属性

  • せいみつぶんしりょう: 151.05457537g/mol
  • どういたいしつりょう: 151.05457537g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 11
  • 回転可能化学結合数: 0
  • 複雑さ: 153
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.6
  • トポロジー分子極性表面積: 30.2Ų

7-fluoro-8-methyl-1,2,4triazolo4,3-apyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-25685879-5g
7-fluoro-8-methyl-[1,2,4]triazolo[4,3-a]pyridine
1427374-63-7 95%
5g
$8725.0 2023-09-14
Enamine
EN300-25685879-1.0g
7-fluoro-8-methyl-[1,2,4]triazolo[4,3-a]pyridine
1427374-63-7 95%
1.0g
$3009.0 2024-06-18
Enamine
EN300-25685879-5.0g
7-fluoro-8-methyl-[1,2,4]triazolo[4,3-a]pyridine
1427374-63-7 95%
5.0g
$8725.0 2024-06-18
Enamine
EN300-25685879-10.0g
7-fluoro-8-methyl-[1,2,4]triazolo[4,3-a]pyridine
1427374-63-7 95%
10.0g
$12938.0 2024-06-18
Aaron
AR028YN4-500mg
7-fluoro-8-methyl-[1,2,4]triazolo[4,3-a]pyridine
1427374-63-7 95%
500mg
$3251.00 2025-02-17
1PlusChem
1P028YES-1g
7-fluoro-8-methyl-[1,2,4]triazolo[4,3-a]pyridine
1427374-63-7 95%
1g
$3781.00 2024-06-20
1PlusChem
1P028YES-100mg
7-fluoro-8-methyl-[1,2,4]triazolo[4,3-a]pyridine
1427374-63-7 95%
100mg
$1353.00 2024-06-20
Aaron
AR028YN4-1g
7-fluoro-8-methyl-[1,2,4]triazolo[4,3-a]pyridine
1427374-63-7 95%
1g
$4163.00 2025-03-12
1PlusChem
1P028YES-500mg
7-fluoro-8-methyl-[1,2,4]triazolo[4,3-a]pyridine
1427374-63-7 95%
500mg
$2962.00 2024-06-20
Enamine
EN300-25685879-0.1g
7-fluoro-8-methyl-[1,2,4]triazolo[4,3-a]pyridine
1427374-63-7 95%
0.1g
$1044.0 2024-06-18

7-fluoro-8-methyl-1,2,4triazolo4,3-apyridine 関連文献

7-fluoro-8-methyl-1,2,4triazolo4,3-apyridineに関する追加情報

7-Fluoro-8-Methyl-1,2,4-Triazolo[4,3-a]Pyridine: A Comprehensive Overview

The compound 7-fluoro-8-methyl-1,2,4-triazolo[4,3-a]pyridine (CAS No. 1427374-63-7) is a highly specialized heterocyclic aromatic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of triazolopyridines, which are known for their unique structural features and diverse applications in drug discovery and materials science. The integration of a fluorine atom at the 7-position and a methyl group at the 8-position introduces intriguing electronic and steric properties, making this compound a valuable subject for both theoretical and experimental studies.

Recent advancements in synthetic methodologies have enabled the efficient synthesis of 7-fluoro-8-methyl-1,2,4-triazolo[4,3-a]pyridine. Researchers have employed various strategies, including one-pot multi-component reactions and microwave-assisted synthesis, to optimize the production process. These methods not only enhance yield but also minimize reaction time and environmental impact. The compound's structure is particularly amenable to further functionalization, allowing for the exploration of its potential in medicinal chemistry.

In terms of biological activity, 7-fluoro-8-methyl-1,2,4-triazolo[4,3-a]pyridine has shown promising results in preliminary assays targeting various disease states. For instance, studies have highlighted its potential as an anti-inflammatory agent by modulating key inflammatory pathways. Additionally, its ability to inhibit certain enzymes associated with neurodegenerative diseases has positioned it as a candidate for further preclinical evaluation.

The electronic properties of 7-fluoro-8-methyl-1,2,4-triazolo[4,3-a]pyridine make it an interesting candidate for applications in optoelectronics. Recent research has demonstrated its utility as a building block in constructing advanced materials for light-emitting diodes (LEDs) and organic photovoltaics (OPVs). The compound's ability to undergo π–π interactions and its tunable emission characteristics contribute to its suitability in these applications.

From a synthetic perspective, the synthesis of 7-fluoro-8-methyl-1,2,4-triazolo[4,3-a]pyridine involves a sequence of carefully controlled reactions. The starting material is typically a pyridine derivative that undergoes cyclization to form the triazolopyridine core. The introduction of fluorine and methyl groups is achieved through directed metallation or alkylation techniques. These steps require precise stoichiometric control to ensure high purity and structural integrity.

Moreover, computational studies have provided valuable insights into the electronic structure and reactivity of 7-fluoro-8-methyl-1,2,4-triazolo[4,a]pyridine. Density functional theory (DFT) calculations have revealed that the fluorine atom at position 7 significantly alters the electron distribution within the molecule. This effect enhances its ability to act as an electron-deficient aromatic system, which is crucial for its reactivity in both biological and materials applications.

Looking ahead, the development of novel derivatives of 7-fluoro-8-methyl-1,a-triazolo[4,a]pyridine holds great promise for expanding its utility across multiple disciplines. Researchers are actively exploring strategies to introduce additional functional groups while maintaining the core structural integrity. Such efforts are expected to unlock new avenues for drug development and material innovation.

In conclusion,7-fluoro-8-methyl-1,a-triazolo[4,a]pyridine stands as a testament to the ingenuity of modern chemical synthesis and its potential impact on diverse scientific domains. As research continues to unravel its properties and applications further advancements are anticipated that will solidify its role as an essential compound in contemporary chemistry.

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